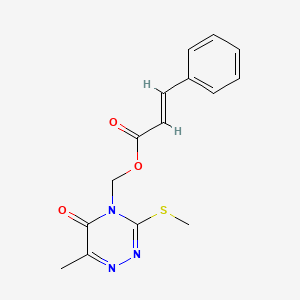

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate

Description

(6-Methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate is a triazinone derivative featuring a 1,2,4-triazin-5-one core substituted with methyl and methylthio groups at positions 6 and 3, respectively. This compound belongs to a broader class of triazinone derivatives known for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-11-14(20)18(15(22-2)17-16-11)10-21-13(19)9-8-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGBVLLXTKIFDQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C=CC2=CC=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N(C1=O)COC(=O)/C=C/C2=CC=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate typically involves multiple steps. One common approach starts with the preparation of the triazine ring, followed by the introduction of the methylthio group and the cinnamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The cinnamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the triazine ring can produce various reduced triazine derivatives.

Scientific Research Applications

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may have therapeutic potential due to its unique chemical structure.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate involves its interaction with specific molecular targets. The triazine ring and cinnamate moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazinone Core

Compound A : [6-Methyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4(5H)-yl]methyl 5-chloro-2-nitrobenzoate

- Structure : Differs in the ester group (5-chloro-2-nitrobenzoate vs. cinnamate).

- Molecular Formula : C₁₃H₁₁ClN₄O₅S (MW: 370.76).

Compound B : Ethyl 2-({[(6-tert-butyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4(5H)-yl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1,3-benzothiazole-3(2H)-carboxylate

- Structure : Incorporates a tert-butyl group at position 6 and a tetrahydrobenzothiazole-carboxylate moiety.

- Molecular Formula : C₁₉H₂₈N₆O₃S₃ (MW: 484.67).

- Key Features : The bulky tert-butyl group likely improves metabolic stability, while the benzothiazole ring may enhance binding to sulfur-containing enzyme active sites .

Compound C : 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one

- Structure : Triazoloquinazoline core with a cinnamoyl ester.

- Key Features: Demonstrates pharmacological activity in antimicrobial assays, highlighting the importance of the cinnamate/cinnamoyl group in bioactivity. The quinazoline core may offer enhanced π-π stacking interactions compared to triazinones .

Functional Group Modifications

Compound D : Diethyl {(6-substituted-4-oxo-4H-chromen-3-yl)[(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)amino]methyl}phosphonates

- Structure : Phosphonate group replaces the ester, with a chromene substituent.

- Key Features : Phosphonates improve hydrolytic stability over esters, making these compounds resistant to enzymatic degradation. The chromene group contributes to fluorescence properties, useful in imaging studies .

Compound E : 3,5-Thiomorpholinedione,4-[6-(1,1-dimethylethyl)-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl]

- Structure: Thiomorpholinedione fused to the triazinone core.

- Physicochemical Properties :

- Predicted boiling point: 459.9±55.0°C

- Density: 1.47±0.1 g/cm³

- pKa: -1.77±0.20

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | 1,2,4-Triazin-5-one | Cinnamate ester | ~358 (estimated) | High aromaticity, moderate polarity |

| Compound A | 1,2,4-Triazin-5-one | 5-Chloro-2-nitrobenzoate | 370.76 | Electrophilic, reactive |

| Compound B | 1,2,4-Triazin-5-one | Tetrahydrobenzothiazole | 484.67 | Enhanced metabolic stability |

| Compound C | Triazoloquinazoline | Cinnamoyl | ~350 (estimated) | Antimicrobial activity |

| Compound E | 1,2,4-Triazin-5-one | Thiomorpholinedione | 368.41 | High H-bond capacity, low pKa |

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate is a derivative of triazine and cinnamic acid, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Triazine Ring : The initial step involves synthesizing the triazine nucleus.

- Introduction of Methylthio Group : This is followed by the incorporation of the methylthio group.

- Esterification : The final step is esterification with cinnamic acid under controlled conditions, often using a catalyst to enhance yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to cinnamic acid derivatives. For instance:

- In Vitro Studies : Research has demonstrated that certain cinnamate derivatives exhibit significant antiproliferative effects against melanoma cells. A notable study reported a derivative that reduced melanoma cell viability and induced cell cycle arrest at concentrations below the IC50 value . The compound's ability to inhibit cell migration and invasion suggests potential applications in cancer therapeutics.

| Compound | Concentration (µM) | Cell Migration Reduction (%) | Cell Invasion Reduction (%) |

|---|---|---|---|

| 6b | 12.5 | 35.9 | 35.9 |

| 25.0 | 44.3 | 44.3 | |

| 50.0 | 58.7 | 58.7 |

The mechanism underlying these effects may involve the inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, compounds derived from triazine and cinnamic acid have shown promising antimicrobial activity. For example, various derivatives have been tested against bacterial strains, demonstrating significant inhibition of growth .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism by binding to their active sites.

- Modulation of Signaling Pathways : It may also modulate various signaling pathways that control cell growth and apoptosis.

Case Studies

- Melanoma Treatment : A study focused on the effects of a related bis-cinnamate derivative showed that it significantly reduced cell viability in B16-F10 murine melanoma cells while also affecting their metastatic behavior by decreasing migration and invasion capabilities .

- Cytotoxicity Testing : Various derivatives were tested for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated varying degrees of effectiveness, suggesting that structural modifications could enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.